ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a structurally intricate heterocyclic compound. Its core consists of three fused systems:
- A 3-methyltriazolo[4,5-d]pyrimidine moiety, which mimics purine bases and may confer nucleotide-binding properties.
- An azetidine ring (4-membered nitrogen-containing cycle) linked via a carboxamide group.
- A 5,6-dihydro-4H-cyclopenta[d]thiazole system with an ethyl ester substituent.
Structural elucidation of such compounds typically employs NMR spectroscopy, X-ray crystallography (using tools like SHELX ), and mass spectrometry, as seen in analogous heterocycles .
Properties
IUPAC Name |
ethyl 2-[[1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8O3S/c1-3-29-17(28)10-4-5-11-12(10)21-18(30-11)22-16(27)9-6-26(7-9)15-13-14(19-8-20-15)25(2)24-23-13/h8-10H,3-7H2,1-2H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDZEYEWUHKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CN(C3)C4=NC=NC5=C4N=NN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate are the proteins ATF4 and NF-kB. These proteins play a crucial role in the regulation of cellular stress responses and inflammation, respectively.
Mode of Action
This compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with their active residues. This interaction leads to the inhibition of ER stress and apoptosis, as well as the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. By inhibiting these pathways, this compound can exert neuroprotective and anti-inflammatory effects.
Pharmacokinetics
The compound’s bioavailability is likely influenced by its chemical structure and the nature of its interactions with biological targets.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, the compound reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique combination of a triazolopyrimidine core and a cyclopentathiazole moiety. The structural formula can be represented as:
This structure facilitates diverse interactions with biological targets, making it a candidate for various therapeutic applications.
Biological Activities
1. Antimicrobial Activity
Compounds similar to ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine) have demonstrated significant antimicrobial properties. For instance, derivatives of triazoles are known for their effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted that certain triazolopyrimidines exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Activity
The anticancer potential of this compound has been investigated through its ability to inhibit specific cancer cell lines. Similar compounds targeting polo-like kinase 1 (Plk1), a key regulator in cell division and cancer progression, have shown promising results . In vitro studies indicated that compounds with similar scaffolds could inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes.
3. Anti-inflammatory Effects
Triazoles are also recognized for their anti-inflammatory properties. Research indicates that compounds containing the triazole moiety can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine) may possess similar effects.
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Enzyme Inhibition
Many triazole derivatives function as enzyme inhibitors. For example, they can inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to bacterial cell death.
2. Interaction with DNA
Some studies suggest that similar compounds stabilize DNA complexes or induce DNA damage during replication processes, contributing to their anticancer activity .
3. Modulation of Signaling Pathways
The compound may influence various signaling pathways involved in inflammation and cancer progression by acting on specific receptors or enzymes associated with these pathways.
Case Studies
Several case studies have illustrated the biological activity of related compounds:
Case Study 1: Antimicrobial Efficacy
A derivative with a similar structure was tested against multiple bacterial strains and exhibited significant antibacterial activity with MIC values lower than standard antibiotics . This highlights the potential of ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine) as an alternative antimicrobial agent.
Case Study 2: Anticancer Properties
Research involving triazolo-pyrimidine derivatives demonstrated substantial antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported IC50 values indicating effective growth inhibition at nanomolar concentrations .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine) have been shown to possess activity against Gram-positive bacteria and other pathogens. The incorporation of the triazole moiety enhances the bioactivity of these compounds due to their ability to interfere with bacterial protein synthesis and cell wall integrity .
Anticancer Properties
Triazolo[4,5-d]pyrimidine derivatives have been investigated for their anticancer potential. Studies suggest that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival. The unique structural features of ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine) may contribute to its efficacy in targeting cancer cells while sparing normal cells .
Enzyme Inhibition
Phosphodiesterase Inhibitors
The azetidine component in ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine) has been explored for its potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in treating various conditions such as erectile dysfunction and pulmonary hypertension. By modulating cyclic nucleotide levels within cells, these compounds can enhance vasodilation and improve blood flow .
Neuropharmacological Applications
CNS Disorders
Compounds containing the azetidine structure have been studied for their neuroprotective effects and potential applications in treating central nervous system disorders such as depression and anxiety. The modulation of neurotransmitter systems by these compounds may provide therapeutic benefits by improving mood and cognitive function .
Synthesis and Characterization
The synthesis of ethyl 2-(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine) typically involves multi-step organic reactions that include:
- Click Chemistry : This method is often used to form triazole linkages efficiently.
- Nucleophilic Substitution : Essential for introducing the azetidine moiety.
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds from recent literature share structural or functional similarities and provide a basis for comparison:
Structural and Functional Group Analysis
Key Observations:
- Heterocyclic Core: The target’s triazolo-pyrimidine differs from the tetrahydroimidazopyridine in 1l and 2d, which feature fused bicyclic systems with electron-withdrawing groups (e.g., nitro, cyano) .
- Substituents : The azetidine and thiazole in the target contrast with the pyrrolidine and nitrophenyl groups in analogs, impacting steric and electronic profiles.
Spectroscopic and Analytical Comparisons
Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
